molecular formula C14H20ClNO7 B5227485 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

Cat. No. B5227485
M. Wt: 349.76 g/mol
InChI Key: NRULLPWNOYBTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) has been extensively used in scientific research due to its unique properties. This compound has been used as a ligand in the synthesis of metal complexes, as a chiral auxiliary in asymmetric synthesis, and as a reagent in the synthesis of various compounds. Additionally, this compound has been used in the study of the structure and function of biological molecules, such as proteins and enzymes.

Mechanism of Action

The mechanism of action of 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) is not completely understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and affecting their reactivity. Additionally, this compound has been shown to interact with biological molecules, such as proteins and enzymes, and affect their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) have been studied extensively. This compound has been shown to affect the activity of various enzymes and proteins, including proteases, phosphatases, and kinases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) in lab experiments is its unique properties. This compound can be used as a chiral auxiliary in asymmetric synthesis, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of various compounds. Additionally, this compound has been shown to interact with biological molecules, making it a valuable tool in the study of the structure and function of these molecules. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound should be handled with care and proper safety precautions should be taken.

Future Directions

There are many future directions for the study of 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)). One potential direction is the study of the compound's potential as a therapeutic agent for various diseases. Additionally, the mechanism of action of this compound should be further studied to better understand its interactions with biological molecules. Furthermore, the synthesis of new derivatives of this compound should be explored to determine their potential applications in scientific research.

Synthesis Methods

The synthesis of 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) involves the reaction of 2-aminoethanol with ethylene oxide to produce 2-(2-hydroxyethylamino)ethanol. This intermediate product is then reacted with 4-chlorophenoxyethanol in the presence of a base to produce 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol. The final step involves the reaction of this compound with ethanedioic acid to produce the 2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form of the compound.

properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRULLPWNOYBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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